molecular formula C12H19N3O B2574084 2-methyl-3-(2-(methylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1144440-42-5

2-methyl-3-(2-(methylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2574084
CAS RN: 1144440-42-5
M. Wt: 221.304
InChI Key: RAYOJSQPABNWNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, melting point, and boiling point. Unfortunately, the specific physical and chemical properties of this compound are not provided in the available resources .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase inhibition activities, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).

  • Antiproliferative Activity : Derivatives of pyrido[1,2-a]pyrimidin-4-one have shown antiproliferative effects against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated significant antimicrobial properties, comparable to standard antibiotics, hinting at their utility in developing new antimicrobial drugs (Hossan et al., 2012).

Synthetic Methodologies

  • One-Pot Synthesis Techniques : Research into the development of novel pyrido[2,3-d]pyrimidine derivatives through green chemistry approaches, such as one-pot synthesis using nanocatalysts, offers insights into more efficient and environmentally friendly synthetic routes (Mohsenimehr et al., 2014).

  • Phosphine-Catalyzed Annulation : Studies on ethyl 2-methyl-2,3-butadienoate undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst provide a pathway for synthesizing highly functionalized tetrahydropyridines, demonstrating the versatility of phosphine catalysis in creating complex heterocyclic structures (Zhu et al., 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for this compound is not detailed in the available resources, similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety and hazard information for this compound is not available in the resources, similar compounds can exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be investigated .

properties

IUPAC Name

2-methyl-3-[2-(methylamino)ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-10(6-7-13-2)12(16)15-8-4-3-5-11(15)14-9/h13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYOJSQPABNWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(2-(methylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

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